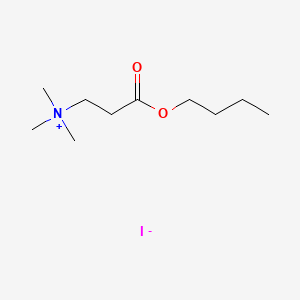

(2-Carboxyethyl)trimethylammonium iodide n-butyl ester

Description

(2-Carboxyethyl)trimethylammonium iodide n-butyl ester (CAS: 19552-67-1) is a quaternary ammonium compound with the molecular formula C₁₀H₂₂NO₂·I and a molecular weight of 315.23 g/mol . Structurally, it consists of a trimethylammonium group linked to a carboxyethyl moiety, esterified with an n-butyl group. This configuration imparts both hydrophilic (quaternary ammonium) and lipophilic (esterified alkyl chain) properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

19552-67-1 |

|---|---|

Molecular Formula |

C10H22INO2 |

Molecular Weight |

315.19 g/mol |

IUPAC Name |

(3-butoxy-3-oxopropyl)-trimethylazanium;iodide |

InChI |

InChI=1S/C10H22NO2.HI/c1-5-6-9-13-10(12)7-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

VRBXZCZYJAKYRD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCOC(=O)CC[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester typically involves the reaction of trimethylamine with an appropriate carboxyethyl iodide derivative under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-Carboxyethyl)trimethylammonium iodide n-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various quaternary ammonium salts with different anions.

Scientific Research Applications

(2-Carboxyethyl)trimethylammonium iodide n-butyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe and in cell membrane studies.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the formulation of surfactants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, leading to changes in membrane permeability and potential antimicrobial effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.

Comparison with Similar Compounds

Key Physicochemical and Toxicological Properties:

- Toxicity: Classified as a poison via intravenous route (LD₅₀: 180 mg/kg in mice) .

- Decomposition: Emits toxic NOₓ and SOₓ vapors upon heating .

- Reactivity : The ester group and quaternary ammonium moiety enable participation in hydrolysis and ionic interactions.

Comparison with Structurally Similar Compounds

Ethoxyethyl Trimethylammonium Iodide (EOE)

Structure : Contains an ethoxyethyl group instead of the carboxyethyl-n-butyl ester.

Biological Activity :

Key Differences :

- Functional Group : EOE lacks a carboxylic acid moiety, reducing its capacity for hydrogen bonding compared to the carboxyethyl group in the target compound.

Triethylammonium Iodide Analogs

Structure : Trimethylammonium group replaced with triethylammonium (e.g., triethylammonium iodide).

Physicochemical Properties :

- Molecular Volume : Replacing trimethylammonium with triethylammonium increases molar volume by ~45 cm³/mol, altering solubility and steric interactions .

- Configuration : Triethylammonium compounds often adopt a trans configuration, whereas trimethylammonium derivatives favor gauche, impacting hydration and ionic mobility .

Key Differences :

(2-Carboxyethyl)trimethylammonium Iodide Ester with Choline Iodide

Structure : Combines a choline moiety (hydroxyethyl-trimethylammonium) with the carboxyethyl ester (CAS: 82278-60-2) .

Applications : Likely used in drug delivery systems due to choline’s biocompatibility.

Key Differences :

Methanethiosulfonate Trimethylammonium Derivatives (e.g., MTSET)

Structure : Methanethiosulfonate group linked to trimethylammonium (e.g., [2-(trimethylammonium)ethyl] methanethiosulfonate bromide) .

Reactivity : These compounds act as sulfhydryl-specific modifying agents, useful in protein engineering.

Key Differences :

- Functionality : The thiosulfonate group enables covalent bonding with cysteine residues, unlike the hydrolyzable ester in the target compound .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural similarity.

Critical Analysis of Structural and Functional Differences

- Ester vs. Ether Linkages : The n-butyl ester in the target compound enhances lipophilicity compared to EOE’s ethoxyethyl ether, affecting membrane permeability .

- Quaternary Ammonium Substituents: Trimethylammonium offers higher charge density and smaller steric profile than triethylammonium, improving ionic interactions but reducing solubility in nonpolar media .

- Toxicity Trends : The n-butyl ester’s toxicity may stem from metabolic release of iodide or carboxylic acid byproducts, whereas choline-based esters mitigate this risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.